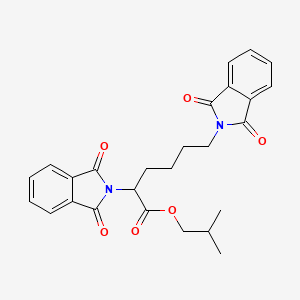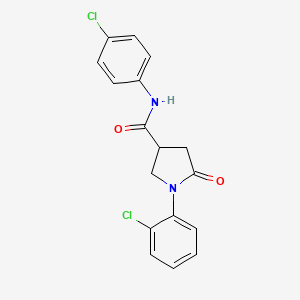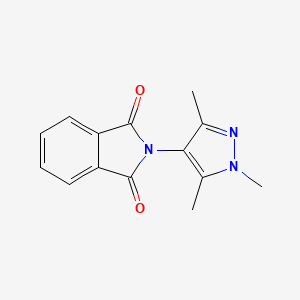
N-(3,4-dimethylphenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-N-methyl-1,3-benzothiazole-6-carboxamide
説明
Benzothiazole derivatives are a significant class of compounds in the field of medicinal chemistry due to their diverse biological activities. These compounds have been studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents among others. The introduction of specific functional groups can significantly impact their chemical and physical properties, as well as their biological activity.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the cyclization of 2-aminothiophenol with appropriate carboxylic acids or their derivatives. Advanced techniques include direct polycondensation reactions, as seen in the synthesis of polyamides containing pyridyl moieties from aromatic diamines and carboxyanilino compounds (Faghihi & Mozaffari, 2008)(Faghihi & Mozaffari, 2008).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic methods like NMR, IR, and mass spectrometry, along with X-ray crystallography for solid-state structures. These analyses reveal the conformation, configuration, and functional groups' orientation, crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Benzothiazole derivatives undergo various chemical reactions, including nucleophilic substitution, addition reactions, and coupling reactions. The presence of electron-withdrawing or donating groups on the benzothiazole ring can significantly influence its reactivity. For instance, the introduction of a pyrrolidinyl group can enhance nucleophilicity, allowing for further functionalization (Shiina et al., 2008)(Shiina et al., 2008).
科学的研究の応用
Molecular Interactions and Binding Analyses
Research on molecular interactions highlights the antagonist properties of related compounds with cannabinoid receptors. Studies using the AM1 molecular orbital method and comparative molecular field analysis (CoMFA) have developed three-dimensional quantitative structure-activity relationship (3D-QSAR) models. These models suggest the significance of specific substituents in steric binding interactions with the receptor, proposing the importance of spatial orientation and electrostatic character in receptor binding (J. Shim et al., 2002).
Synthetic Methodologies
Synthetic methodologies provide efficient and general methods for the synthesis of derivatives involving compounds with similar structures. For instance, one study describes a three-component, one-pot synthesis approach for creating 1,8-naphthyridine and isoxazole derivatives, supported by theoretical calculations (Muge Guleli et al., 2019). Another research effort focuses on the synthesis of novel polyamides through direct polycondensation, highlighting the importance of specific moieties in achieving high yield and desirable polymer properties (K. Faghihi et al., 2008).
Biological Activities and Potential Applications
Research on biological activities includes the synthesis and evaluation of compounds for their cytotoxic properties against various cancer cell lines. One study reports on the growth inhibitory properties of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxicity with IC(50) values in the nanomolar range for certain derivatives (L. Deady et al., 2003). Another example is the development of novel benzodifuranyl derivatives as anti-inflammatory and analgesic agents, showing significant COX-2 inhibitory activity and potential as therapeutic agents (A. Abu‐Hashem et al., 2020).
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-methyl-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-12-4-6-15(10-13(12)2)23(3)20(27)14-5-7-16-17(11-14)28-21(22-16)24-18(25)8-9-19(24)26/h4-7,10-11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOHJFIZTZSQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C(=O)C2=CC3=C(C=C2)N=C(S3)N4C(=O)CCC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4008151.png)

![2-oxo-2-[(1-phenylethyl)amino]ethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008183.png)
![3-(4-methylphenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4008184.png)
![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008187.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4008196.png)
![2-[2-nitro-5-(1-piperidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4008203.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-ol](/img/structure/B4008210.png)
![N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008218.png)

![N~1~-(sec-butyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4008235.png)
